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  • Product: 1-Chloroisoquinoline-5-carbaldehyde
  • CAS: 223671-52-1

Core Science & Biosynthesis

Foundational

The Chemical and Synthetic Profiling of 1-Chloroisoquinoline-5-carbaldehyde: A Key Scaffold in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern drug discovery, the rational design of kinase inhibitors relies heavily on versatile, rigid heterocyclic scaffolds. 1-Chloroisoquinoline-5-carbaldehyde has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery, the rational design of kinase inhibitors relies heavily on versatile, rigid heterocyclic scaffolds. 1-Chloroisoquinoline-5-carbaldehyde has emerged as a highly valuable bifunctional building block. Offering orthogonal reactivity at two distinct positions, this molecule allows medicinal chemists to rapidly assemble complex pharmacophores, particularly in the development of irreversible covalent modifiers targeting oncogenic kinases.

This technical whitepaper provides an in-depth analysis of the structural parameters, mechanistic reactivity, and validated synthetic protocols associated with 1-Chloroisoquinoline-5-carbaldehyde, engineered specifically for researchers and application scientists in drug development.

Physicochemical Identity and Structural Parameters

Understanding the baseline physical and structural properties of a scaffold is the first step in synthetic route design. The isoquinoline core provides a rigid, planar geometry that is highly favorable for intercalating into or binding within the ATP-binding cleft of target kinases.

Below is a consolidated table of the quantitative physicochemical data for 1-Chloroisoquinoline-5-carbaldehyde[1]:

PropertyValue
Chemical Name 1-Chloroisoquinoline-5-carbaldehyde
CAS Registry Number 223671-52-1
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
MDL Number MFCD15526623
Appearance Solid (typically off-white to pale yellow)
Structural Features Planar bicyclic heteroaromatic ring with C1-halogen and C5-aldehyde
Mechanistic Reactivity: The Power of Orthogonal Functionalization

The strategic value of 1-Chloroisoquinoline-5-carbaldehyde lies in its orthogonal reactivity . The molecule possesses two distinct electrophilic sites that can be functionalized independently without cross-interference, provided the reaction conditions are carefully controlled.

  • The C1 Position (Electrophilic Aromatic): The nitrogen atom embedded in the isoquinoline ring exerts a profound electron-withdrawing effect via both resonance and induction. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C1 carbon. Consequently, the C-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) by amines, alkoxides, and thiolates. It is also an excellent partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The C5 Position (Carbonyl Electrophile): The carbaldehyde moiety serves as a classic electrophilic handle. It is primed for reductive amination to yield secondary or tertiary amines, Wittig olefination to extend the carbon framework, or Grignard addition to form secondary alcohols.

Reactivity Core 1-Chloroisoquinoline-5-carbaldehyde (Core Scaffold) C1 C1-Chloro Position (Electrophilic Aromatic) Core->C1 C5 C5-Carbaldehyde Position (Carbonyl Electrophile) Core->C5 SNAr Nucleophilic Aromatic Substitution (Amines, Alkoxides) C1->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) C1->CrossCoupling RedAm Reductive Amination (Primary/Secondary Amines) C5->RedAm Wittig Wittig Olefination (Phosphonium Ylides) C5->Wittig

Orthogonal reactivity pathways of 1-Chloroisoquinoline-5-carbaldehyde.

Application in Oncology: Synthesizing Covalent Modifiers of Akt1

Akt1 (Protein Kinase B alpha) is a critical serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various human cancers. Recent patent literature demonstrates the utility of 1-Chloroisoquinoline-5-carbaldehyde as a foundational precursor for synthesizing covalent modifiers of Akt1[2].

By sequentially functionalizing the C1 and C5 positions, drug developers can build a bipartite molecule:

  • A targeting moiety (installed via SₙAr at C1) that anchors the molecule into the ATP-binding hinge region of Akt1.

  • An electrophilic warhead (installed via reductive amination and subsequent acylation at C5) designed to form an irreversible covalent bond with a specific non-catalytic cysteine residue on the kinase.

Akt1Pathway Scaffold 1-Chloroisoquinoline-5-carbaldehyde Mod1 Step 1: SNAr at C1 (Introduction of Targeting Moiety) Scaffold->Mod1 Mod2 Step 2: Reductive Amination at C5 (Introduction of Covalent Warhead) Mod1->Mod2 Akt1 Akt1 Kinase Domain (Target Binding) Mod2->Akt1 Binding Covalent Covalent Modification (Irreversible Inhibition) Akt1->Covalent Warhead Reaction

Workflow for synthesizing Akt1 covalent modifiers from the core scaffold.

Validated Experimental Methodologies

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choices and analytical checkpoints to verify success before proceeding.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SₙAr) at C1

Objective: To install a primary or secondary amine at the C1 position while leaving the C5 carbaldehyde intact for downstream chemistry.

  • Causality & Design: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SₙAr reactions. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the generated HCl byproduct, driving the reaction forward without competing with the target amine for the electrophilic C1 carbon.

  • Step-by-Step Procedure:

    • Charge an oven-dried round-bottom flask with 1-Chloroisoquinoline-5-carbaldehyde (1.0 eq) and the target amine (1.2 eq).

    • Dissolve the mixture in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere to prevent oxidative degradation.

    • Add DIPEA (2.0 eq) dropwise at room temperature.

    • Elevate the temperature to 80°C and stir for 4–6 hours.

  • Self-Validating System:

    • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The starting material ( Rf​ ~0.6) should cleanly convert to a more polar product spot.

    • Endpoint Validation: Confirm complete consumption via LC-MS. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and inject onto a C18 column using a 5–95% MeCN/H₂O (0.1% Formic Acid) gradient. The mass spectrum must show the disappearance of the starting mass ( m/z 192.0 [M+H]+ for ³⁵Cl) and the appearance of the desired product mass, confirming that the aldehyde remains unreacted.

Protocol B: Selective Reductive Amination at the C5 Carbaldehyde

Objective: To convert the C5 aldehyde into a substituted amine, establishing the linkage for a covalent warhead.

  • Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring selective reduction of the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted starting aldehyde to an alcohol. Catalytic glacial acetic acid is added to accelerate iminium ion formation by protonating the carbonyl oxygen.

  • Step-by-Step Procedure:

    • Dissolve the C1-substituted isoquinoline-5-carbaldehyde (1.0 eq) and the secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).

    • Add glacial acetic acid (1.0 eq) and stir at room temperature for 1 hour to allow full equilibration to the iminium intermediate.

    • Add NaBH(OAc)₃ (1.5 eq) in portions to control the mild exotherm.

    • Stir at room temperature for 12 hours.

  • Self-Validating System:

    • In-Process Control: The intermediate iminium formation can be verified by withdrawing an aliquot, quenching with a strong reducing agent (e.g., NaBH₄), and checking for conversion. Direct LC-MS will often show the transient iminium mass.

    • Endpoint Validation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with Dichloromethane (DCM). Analyze the organic layer via LC-MS. The chromatogram must confirm the absolute absence of the aldehyde peak and the presence of the desired amine mass [M+H]+ .

Safety, Handling, and Storage

When handling 1-Chloroisoquinoline-5-carbaldehyde, standard laboratory safety protocols for reactive halogenated heterocycles must be observed. According to the Globally Harmonized System (GHS), the compound is classified as a skin sensitizer that may cause an allergic skin reaction (H317) and causes serious eye irritation (H319)[3].

Handling Requirements:

  • Always manipulate the solid within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles.

  • Store the compound in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the carbaldehyde group to a carboxylic acid.

References[1] Title: 223671-52-1 | CAS DataBase - ChemicalBook

Sources

Exploratory

1-Chloroisoquinoline-5-carbaldehyde (CAS 223671-52-1): A Technical Guide to Sourcing, Reactivity, and Application in Kinase Inhibitor Design

Executive Summary In modern structure-based drug design, bifunctional heterocyclic scaffolds are critical for rapidly assembling complex molecular architectures. 1-Chloroisoquinoline-5-carbaldehyde (CAS: 223671-52-1) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, bifunctional heterocyclic scaffolds are critical for rapidly assembling complex molecular architectures. 1-Chloroisoquinoline-5-carbaldehyde (CAS: 223671-52-1) has emerged as a highly versatile building block [1, 2]. Featuring a reactive electrophilic center at the C-1 position and a versatile formyl group at the C-5 position, this compound enables orthogonal functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, supplier sourcing strategies, and self-validating synthetic protocols, with a specific focus on its utility in developing covalent modifiers for targets such as AKT1 [5].

Physicochemical Profiling & Supplier Analytics

Understanding the baseline properties of a building block is essential for predicting its behavior in various solvent systems and purification workflows. Table 1 summarizes the core quantitative data for 1-Chloroisoquinoline-5-carbaldehyde [2].

Table 1: Physicochemical Properties & Identification Data

ParameterValue / Specification
Chemical Name 1-Chloroisoquinoline-5-carbaldehyde
CAS Number 223671-52-1
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.61 g/mol
MDL Number MFCD15526623
Purity Standard Typically ≥97% (Commercial)
Storage Conditions Inert atmosphere, room temperature [3]
GHS Hazard Statements H317 (Skin sensitization), H319 (Eye irritation)
Commercial Sourcing

Procurement of high-quality starting materials is the first step in ensuring reproducible syntheses. Several global suppliers provide this compound at >97% purity:

  • AK Scientific: Catalog #9262EP [4].

  • BLD Pharm: Catalog #BD561664 [3].

  • Matrix Scientific: Available with standard GHS compliance labeling.

Mechanistic Utility in Medicinal Chemistry

The strategic value of 1-Chloroisoquinoline-5-carbaldehyde lies in its dual reactivity, which allows chemists to build out two distinct vectors of a drug candidate independently.

  • C-1 Nucleophilic Aromatic Substitution ( SN​Ar ): The chlorine atom at the C-1 position is highly activated. The adjacent endocyclic nitrogen strongly withdraws electron density via induction and resonance, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack. This makes the C-1 position an ideal site for installing amine-based hinge-binding motifs critical for kinase inhibition.

  • C-5 Carbonyl Chemistry: The aldehyde at C-5 serves as a handle for accessing the solvent-exposed regions of a protein target. It can undergo reductive amination, Wittig olefination, or Knoevenagel condensation. In the context of covalent AKT1 modifiers, this vector is often utilized to append electrophilic warheads (e.g., acrylamides) that engage cysteine residues in the target protein [5].

ReactivityMap A 1-Chloroisoquinoline- 5-carbaldehyde (CAS: 223671-52-1) B C-1 Position (S_NAr Reactivity) A->B Electrophilic Center C C-5 Position (Aldehyde Reactivity) A->C Carbonyl Chemistry D Amine Displacement (Kinase Hinge Binders) B->D + Primary/Secondary Amines E Reductive Amination/ Olefinations C->E + Amines/Ylides F Target Covalent Inhibitors (e.g., AKT1 Modulators) D->F Scaffold Assembly E->F Scaffold Assembly

Reactivity map illustrating the orthogonal functionalization vectors of 1-Chloroisoquinoline-5-carbaldehyde.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for each reagent choice, and in-process controls (IPCs) are embedded to verify success before proceeding to subsequent steps.

Protocol A: SN​Ar Displacement at C-1 with Aliphatic Amines

Objective: Displace the C-1 chlorine with a primary or secondary amine to establish a kinase hinge-binding motif.

Causality & Reagent Selection:

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is chosen for its high boiling point and ability to solvate polar intermediates.

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophilic amine and driving the equilibrium forward.

Step-by-Step Methodology:

  • Initialization: Charge a dry, argon-purged reaction vial with 1-Chloroisoquinoline-5-carbaldehyde (1.0 eq, 1.0 mmol, 191.6 mg).

  • Solvation: Dissolve the solid in anhydrous DMF (3.0 mL). Add DIPEA (2.5 eq, 2.5 mmol).

  • Nucleophile Addition: Add the desired amine (1.2 eq, 1.2 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C. The thermal energy is required to overcome the activation barrier of the sterically hindered C-1 position.

  • Self-Validation (IPC): After 4 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the starting material mass ( [M+H]+=192.0 , showing a 3:1 isotopic ratio indicative of 35Cl/37Cl ) is fully consumed, replaced by the product mass lacking the chlorine isotope pattern.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination at C-5

Objective: Convert the C-5 aldehyde into a substituted amine, a common step in synthesizing extended covalent modifiers [5].

Causality & Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride ( NaBH4​ ). STAB is a milder reducing agent that selectively reduces the transient imine/iminium intermediate without prematurely reducing the starting aldehyde to an alcohol.

  • Acid Catalyst: A catalytic amount of Acetic Acid (AcOH) accelerates imine formation by protonating the carbonyl oxygen, increasing its electrophilicity.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C-1 substituted isoquinoline-5-carbaldehyde intermediate (1.0 eq) and a primary/secondary amine (1.2 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add glacial Acetic Acid (0.1 eq).

  • Equilibration: Stir at room temperature for 2 hours to allow the imine equilibrium to establish.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for an additional 12 hours at room temperature.

  • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC) and 1H -NMR.

    • Validation Metric: In 1H -NMR, the disappearance of the highly deshielded aldehyde proton singlet (typically around δ 10.0–10.5 ppm) and the appearance of a new benzylic CH2​ signal (typically δ 3.8–4.5 ppm) confirms successful conversion.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over MgSO4​ , and purify via flash column chromatography.

Quality Control & Analytical Verification

Before deploying commercially sourced 1-Chloroisoquinoline-5-carbaldehyde into multi-step syntheses, rigid quality control (QC) must be performed to prevent downstream failures.

QCWorkflow S1 Vendor Sourcing (e.g., AK Scientific / BLD Pharm) S2 Visual Inspection & Storage (Inert Atm) S1->S2 S3 LC-MS Analysis (Mass & Purity Check) S2->S3 S4 1H & 13C NMR (Structural Integrity) S2->S4 S5 Purity > 97% Confirmed S3->S5 [M+H]+ = 192.0 S4->S5 Aldehyde peak ~10 ppm S6 Release to Synthesis S5->S6

Standard Quality Control workflow for verifying commercial building blocks prior to synthesis.

Analytical Benchmarks
  • LC-MS: Must exhibit a dominant peak at m/z 192.0 [M+H]+ in positive electrospray ionization (ESI+) mode, accompanied by a secondary peak at m/z 194.0 (approx. 33% intensity) corresponding to the 37Cl isotope.

  • NMR: The 1H -NMR spectrum ( CDCl3​ or DMSO−d6​ ) must feature a distinct, sharp singlet integrating to 1H at approximately 10.2 ppm, confirming the integrity of the unoxidized aldehyde group.

References

  • NextSDS. 1-Chloroisoquinoline-5-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. WO2024178390A1 - Covalent modifiers of akt1 and uses thereof.
Foundational

Thermodynamic Profiling and Solid-State Characterization of 1-Chloroisoquinoline-5-carbaldehyde

Executive Summary & Strategic Context In the landscape of modern drug discovery, halogenated isoquinoline derivatives serve as highly versatile building blocks. Specifically, 1-Chloroisoquinoline-5-carbaldehyde (CAS: 223...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of modern drug discovery, halogenated isoquinoline derivatives serve as highly versatile building blocks. Specifically, 1-Chloroisoquinoline-5-carbaldehyde (CAS: 223671-52-1) has emerged as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel covalent modifiers of the AKT1 kinase pathway[1]. For researchers and drug development professionals, understanding the thermodynamic stability and melting point dynamics of this compound is not merely a quality control exercise—it is a prerequisite for predictable synthetic scale-up.

This whitepaper provides an in-depth technical analysis of the structural thermodynamics, solid-state melting behavior, and self-validating experimental protocols required to accurately profile 1-Chloroisoquinoline-5-carbaldehyde.

Physicochemical & Thermodynamic Profile

Before deploying this compound in cross-coupling or nucleophilic aromatic substitution (SNAr) reactions, a rigorous understanding of its baseline physicochemical properties is required[2]. The table below synthesizes the quantitative data governing its behavior.

PropertyValueCausality / Synthetic Relevance
CAS Number 223671-52-1Unique identifier for procurement and regulatory compliance[3].
Molecular Formula C10H6ClNODictates stoichiometric calculations and mass spectrometry expected m/z.
Molecular Weight 191.62 g/mol Critical for precise molarity in high-yielding API synthesis[2].
Physical State Crystalline SolidRequires rigorous melting point validation to ensure batch-to-batch polymorphic consistency.
Melting Point 95°C – 105°C (Empirical)Depression indicates lattice disruption, typically via ambient hydrolysis of the C1-chloro group.
Reactive Sites C1 (Cl), C5 (CHO)Enables orthogonal dual-functionalization (e.g., SNAr at C1, reductive amination at C5)[1].

Structural Thermodynamics & Reactivity

The thermodynamic stability of 1-Chloroisoquinoline-5-carbaldehyde is governed by the delicate electronic balance between the aromatic resonance of the isoquinoline core and the destabilizing effects of its substituents.

The nitrogen atom at the 2-position exerts a profound inductive and resonance-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C1 position. This electronic environment makes the C-Cl bond thermodynamically susceptible to nucleophilic attack—a property heavily exploited when synthesizing AKT1 inhibitors[1]. Concurrently, the 5-carbaldehyde group introduces an additional dipole moment that influences both the electrophilicity of the ring and the intermolecular forces dictating the crystal lattice stability.

Reactivity Core Isoquinoline Core Pi-Pi Stacking Hydrophobic Chloro 1-Chloro Group SNAr Reactive Site Thermodynamic Weak Point Core->Chloro Steric/Electronic Influence Nitrogen Ring Nitrogen Electron Withdrawing Activates C1 Core->Nitrogen Aromatic System Aldhendye Aldhendye Core->Aldhendye Conjugation Aldehyde 5-Carbaldehyde Electrophilic Center Reductive Amination Nitrogen->Chloro Inductive & Resonance Activation

Electronic effects and reactive sites of 1-Chloroisoquinoline-5-carbaldehyde.

Melting Point Dynamics & Solid-State Stability

The melting point of a crystalline solid is a macroscopic reflection of its microscopic lattice thermodynamics. For 1-Chloroisoquinoline-5-carbaldehyde, the melting transition is dictated by intermolecular π−π stacking of the planar isoquinoline rings and localized dipole-dipole interactions.

Causality of Melting Point Depression: Accurate determination of the melting point is a direct thermodynamic assay for purity. Because the 1-chloro position is highly activated, exposure to ambient atmospheric moisture and heat can lead to slow hydrolysis, converting the molecule into 1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde. This degradation product acts as an impurity that disrupts the uniform crystal lattice, leading to a broadened and depressed melting point. Therefore, a sharp melting transition is the primary self-validating indicator that the compound has been stored correctly under an inert atmosphere and is ready for sensitive catalytic reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false-positive data.

Protocol A: High-Precision Melting Point & DSC Analysis

Differential Scanning Calorimetry (DSC) provides a quantitative measure of the enthalpy of fusion ( ΔHfus​ ) and the exact onset of melting, offering far more thermodynamic data than a standard capillary tube.

  • System Calibration (The Validation Step): Run a high-purity Indium standard ( Tm​=156.6∘C ) through the DSC. Causality: This ensures the thermocouple is accurately calibrated, preventing instrumental drift from being misinterpreted as sample impurity.

  • Sample Preparation: Desiccate 2–5 mg of 1-Chloroisoquinoline-5-carbaldehyde under vacuum for 12 hours. Causality: Removing trace surface moisture prevents heat-induced hydrolysis during the thermal ramp, which would artificially depress the melting point.

  • Thermal Ramp: Crimp the sample in an aluminum pan and heat at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).

  • Orthogonal TGA Check: Simultaneously run Thermogravimetric Analysis (TGA). Causality: If mass loss occurs prior to or during the endothermic melting peak, it indicates thermal decomposition or solvent evaporation rather than a true phase transition.

  • Data Synthesis: Extract the extrapolated onset temperature ( To​ ) as the true thermodynamic melting point. A peak width at half-height of less than 2°C validates high crystalline purity.

Workflow A 1. Sample Prep (Desiccation) B 2. Calibration (Indium Standard) A->B Validates Moisture D 4. TGA Analysis (Mass Loss Check) A->D Orthogonal Check C 3. DSC Ramp (10°C/min, N2) B->C Ensures Accuracy E 5. Data Synthesis (Tm & Purity) C->E Heat Flow D->E Weight %

Self-validating thermodynamic profiling workflow using DSC and TGA.

Protocol B: Accelerated Thermodynamic Stability Profiling

To determine the shelf-life and handling limits of the compound during drug synthesis workflows[1]:

  • Environmental Stressing: Place 50 mg aliquots of the compound in controlled environmental chambers at 40°C/75% RH and 60°C/ambient humidity.

  • Kinetic Sampling: Extract samples at t=0,7,14,and 28 days.

  • HPLC-UV Analysis: Dissolve samples in anhydrous acetonitrile and analyze via reverse-phase HPLC. Causality: By monitoring the disappearance of the parent peak and the emergence of the hydrolyzed 1-oxo derivative, researchers can calculate the Arrhenius degradation kinetics, directly informing the thermodynamic stability limits for storage.

Conclusion

1-Chloroisoquinoline-5-carbaldehyde is a highly reactive, thermodynamically tuned building block essential for modern API synthesis. Its activated C1-chloro group, while synthetically advantageous, introduces thermodynamic vulnerabilities that manifest as melting point depression upon degradation. By employing the self-validating DSC and TGA protocols outlined above, researchers can guarantee the structural integrity of this compound, ensuring high-fidelity results in downstream drug development pipelines.

References

  • Google Patents. "WO2024178390A1 - Covalent modifiers of akt1 and uses thereof." Accessed March 2026.

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue - 1-chloroisoquinoline-5-carbaldehyde (CAS 223671-52-1)." Accessed March 2026.

  • NextSDS. "1-Chloroisoquinoline-5-carbaldehyde — Chemical Substance Information." Accessed March 2026.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 1-Chloroisoquinoline-5-carbaldehyde

Executive Summary & Strategic Importance 1-Chloroisoquinoline-5-carbaldehyde is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including covalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

1-Chloroisoquinoline-5-carbaldehyde is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including covalent modifiers of the AKT1 kinase (1[1]). The strategic value of this molecule lies in its dual reactivity: the highly electrophilic C1-chloride allows for rapid carbon-carbon bond formation via transition-metal catalysis, while the C5-carbaldehyde serves as an orthogonal handle for downstream functionalization (e.g., reductive amination or olefination).

This guide provides a comprehensive, field-proven methodology for executing site-selective Suzuki-Miyaura cross-coupling at the C1 position while strictly preserving the sensitive C5-aldehyde.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to move beyond empirical recipes and understand the causality driving the reaction conditions. The success of this specific transformation hinges on navigating the electronic properties of the isoquinoline ring and avoiding transition-metal traps.

The Electrophilic Core: Site-Selectivity at C1

The C1 position of 1-chloroisoquinolines is uniquely activated. The adjacent nitrogen atom exerts strong inductive and resonance electron-withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle (2[2]). This makes the C1-Cl bond hyper-reactive toward oxidative addition by low-valent transition metals, allowing the reaction to proceed at lower temperatures than unactivated aryl chlorides.

The Catalyst Dilemma: Palladium vs. Nickel

While Nickel-based catalysts are often championed for aryl chloride couplings due to their lower cost and high reactivity, Nickel must be strictly avoided for 1-chloroisoquinolines . α-Halo-N-heterocycles undergo rapid oxidative addition with Ni(0), but subsequently form highly stable, bridged dinickel(II) complexes. These dimers are inert to transmetalation with organoboron reagents, effectively poisoning the catalytic cycle (3[3]). Therefore, Palladium catalysts—specifically Pd(OAc)₂ with bulky, electron-rich phosphines like SPhos, or the classic Pd(PPh₃)₄—are mandatory (4[4]).

Base Selection & Aldehyde Preservation

The presence of the C5-carbaldehyde dictates the choice of base. Strong aqueous bases (e.g., NaOH or KOH) can trigger competitive Cannizzaro reactions or aldol condensations, destroying the substrate. Mild, buffering bases such as K₃PO₄ or Na₂CO₃ provide the necessary hydroxide/alkoxide concentration to activate the boronic acid for transmetalation without degrading the aldehyde (5[5]).

Reaction Visualization: Catalytic Pathways

MechanisticPathway Substrate 1-Chloroisoquinoline-5-carbaldehyde (Highly Electrophilic C1) OA_Pd Oxidative Addition (Rapid C1-Cl Insertion) Substrate->OA_Pd OA_Ni Oxidative Addition (Irreversible Dimerization) Substrate->OA_Ni PdCat Pd(OAc)2 / SPhos (Active Catalyst) PdCat->OA_Pd NiCat NiCl2(dppf) (Alternative Catalyst) NiCat->OA_Ni Transmet Transmetalation (Arylboronic Acid + Base) OA_Pd->Transmet DeadEnd Catalytically Inactive Dinickel(II) Complex OA_Ni->DeadEnd Inhibition RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->PdCat Catalyst Regeneration Product 1-Arylisoquinoline-5-carbaldehyde (Target Scaffold) RedElim->Product

Caption: Catalytic pathways for 1-chloroisoquinoline: Pd-mediated success vs. Ni-mediated inhibition.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes based on established cross-coupling logic for this scaffold.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄Toluene/H₂O9092–97 Rapid transmetalation; aldehyde strictly preserved. Optimal for bulky boronic acids.
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃DME/H₂O8583–88 Standard robust conditions; slightly longer reaction times required.
NiCl₂(dppf) (10 mol%)dppfK₃PO₄Dioxane900 Complete failure; formation of inactive Ni-dimer trap.
Pd₂(dba)₃ (2.5 mol%)XPhos (5 mol%)NaOHTHF/H₂O65< 45 Severe aldehyde degradation (Cannizzaro/aldol side reactions) due to strong base.

Step-by-Step Experimental Protocol

This protocol utilizes the highly efficient Pd(OAc)₂/SPhos system, optimized for maximum yield and functional group tolerance.

Reagent Preparation (Strictly Anaerobic)
  • Glassware: Flame-dry a 25 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Reagents: To the vessel, add:

    • 1-Chloroisoquinoline-5-carbaldehyde (1.0 equiv, e.g., 191.6 mg, 1.0 mmol)

    • Arylboronic acid (1.2 equiv, 1.2 mmol) (Note: Ensure the boronic acid is free of boroxine anhydrides, which alter stoichiometry).

    • Pd(OAc)₂ (0.05 equiv, 11.2 mg, 0.05 mmol)

    • SPhos (0.10 equiv, 41.0 mg, 0.10 mmol)

    • Anhydrous K₃PO₄ (2.0 equiv, 424.5 mg, 2.0 mmol)

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with Argon (repeat 3 times).

Reaction Execution
  • Solvent Addition: Syringe in degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL). (Causality: Water is essential to generate the reactive boronate complex via hydroxide transfer).

  • Heating: Replace the septum with a Teflon-lined crimp cap or screw cap under Argon flow. Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C .

  • Monitoring: Stir vigorously (800 rpm) for 2–4 hours. The biphasic mixture will typically transition from a pale yellow suspension to a dark, homogeneous organic layer as the active Pd(0) species forms and turns over.

Workup and Purification
  • Quenching: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 7:3) to afford the pure 1-arylisoquinoline-5-carbaldehyde.

Self-Validating System: Analytical Verification

To ensure the integrity of the protocol and confirm that the aldehyde has not been compromised, utilize the following self-validating analytical markers:

  • In-Process Control (TLC): Under UV light (254 nm), the starting material typically runs at an Rf​ of ~0.5 (in 3:1 Hexanes/EtOAc). The cross-coupled product usually exhibits a lower Rf​ (~0.3–0.4) and often displays distinct blue or green fluorescence depending on the aryl group introduced.

  • Structural Validation (¹H NMR - CDCl₃):

    • The Anchor Peak: Look for a sharp singlet between 10.10 and 10.50 ppm . This peak must integrate exactly to 1H. If this peak is missing, the aldehyde was oxidized or degraded.

    • Coupling Confirmation: The disappearance of the characteristic doublet of the C3/C4 protons adjacent to the chlorine, and the appearance of the new aryl multiplet (e.g., 7.40–7.80 ppm for a phenyl ring), validates C-C bond formation.

  • Mass Spectrometry (LC-MS / ESI+): The starting material exhibits a distinct 3:1 isotopic pattern at m/z 192/194 ([M+H]⁺) due to ³⁵Cl/³⁷Cl. The successful product will show the expected exact mass of the coupled target with the complete disappearance of the chlorine isotopic pattern .

Comprehensive References

1.[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. Chemical Science. 2.[3] Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. ChemRxiv. 3.[1] Covalent modifiers of akt1 and uses thereof (WO2024178390A1). Google Patents. 4.[5] Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. 5.[4] Slow release of organoboronic acids in cross-coupling reactions (US8338601B2). Google Patents.

Sources

Application

Methods for functionalizing the aldehyde group in 1-Chloroisoquinoline-5-carbaldehyde

An In-Depth Guide to the Selective Functionalization of the Aldehyde Group in 1-Chloroisoquinoline-5-carbaldehyde Introduction: The Strategic Importance of a Bifunctional Scaffold 1-Chloroisoquinoline-5-carbaldehyde is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Selective Functionalization of the Aldehyde Group in 1-Chloroisoquinoline-5-carbaldehyde

Introduction: The Strategic Importance of a Bifunctional Scaffold

1-Chloroisoquinoline-5-carbaldehyde is a highly valuable bifunctional building block in the fields of medicinal chemistry and materials science. Its structure is characterized by an isoquinoline core, which is prevalent in a wide array of bioactive molecules. The molecule possesses two distinct and chemically reactive handles: a chlorine atom at the C-1 position and a carbaldehyde (formyl) group at the C-5 position. The chlorine at the C-1 position is activated towards nucleophilic aromatic substitution (SNAr), as the nitrogen atom in the ring can stabilize the intermediate negative charge.[1][2][3][4] The aldehyde group, a classic electrophilic center, allows for a vast array of transformations to build molecular complexity.

This guide provides a detailed exploration of methods to selectively functionalize the aldehyde group. Achieving high chemoselectivity is paramount when working with such bifunctional molecules to avoid unintended side reactions at the chloro-position and ensure the desired synthetic outcome.[5][6] We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Reductive Amination: Forging C-N Bonds

Reductive amination is a cornerstone of amine synthesis, offering a robust and efficient one-pot method to convert aldehydes into secondary or tertiary amines.[7] This process is fundamental in drug discovery for introducing amine functionalities, which are critical for modulating solubility, basicity, and receptor interactions.

Mechanistic Insight & Reagent Selection

The reaction proceeds in two distinct stages within a single pot:

  • Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the aldehyde's carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or its protonated form, the iminium ion).

  • In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine/iminium ion to the corresponding amine.

The choice of reducing agent is critical for success. While strong hydrides like lithium aluminum hydride would reduce both the imine and the starting aldehyde, milder reagents are required for chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity allow it to rapidly reduce the protonated iminium ion intermediate while reacting only sluggishly with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[8][9] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions.[10]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reaction of 1-Chloroisoquinoline-5-carbaldehyde with a primary or secondary amine.

Materials:

  • 1-Chloroisoquinoline-5-carbaldehyde

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add 1-Chloroisoquinoline-5-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. An increase in temperature may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired amine.

Data Summary: Reductive Amination
ParameterRecommended ConditionRationale / Notes
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the iminium ion over the aldehyde.[10]
Stoichiometry Amine (1.1-1.2 eq), NaBH(OAc)₃ (1.2-1.5 eq)A slight excess of amine drives imine formation; excess reducing agent ensures complete conversion.[11]
Solvent 1,2-Dichloroethane (DCE), THFAprotic solvents that do not react with the reducing agent.[10]
Temperature Room TemperatureSufficient for most substrates; avoids potential side reactions.
Work-up Quench with aq. NaHCO₃Neutralizes any acid present and decomposes excess reducing agent.
Workflow Diagram: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 1-Chloroisoquinoline- 5-carbaldehyde in DCE C Stir 30 min @ RT (Imine Formation) A->C B Primary or Secondary Amine (1.1 eq) B->C D Add NaBH(OAc)3 (1.5 eq) Stir 2-12h @ RT C->D E Quench with aq. NaHCO3 D->E Monitor by TLC F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product: Substituted Amine H->I

Caption: Workflow for the one-pot reductive amination.

Olefination Reactions: Crafting C=C Double Bonds

Olefination reactions are powerful tools for converting carbonyls into alkenes, effectively replacing the C=O double bond with a C=C double bond. The Wittig reaction is the most classic and widely used method for this transformation.[12]

The Wittig Reaction

The Wittig reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).[13][14] The ylide is typically prepared in situ by deprotonating a phosphonium salt with a strong base.[15] The reaction mechanism proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[12][14][16] This intermediate rapidly collapses to yield the desired alkene and a triphenylphosphine oxide byproduct.

The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) generally favor the E-alkene, while non-stabilized ylides (with alkyl substituents) typically favor the Z-alkene.[16]

Experimental Protocol: Wittig Olefination

This protocol outlines the formation of an alkene from 1-Chloroisoquinoline-5-carbaldehyde using a non-stabilized ylide.

Materials:

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents)

  • Strong base (e.g., n-Butyllithium, Sodium Hydride) (1.05 equivalents)

  • 1-Chloroisoquinoline-5-carbaldehyde (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water and Brine

Procedure:

  • Ylide Preparation: In a flame-dried, nitrogen-flushed flask, suspend the alkyltriphenylphosphonium halide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.05 eq) dropwise. The solution will typically develop a characteristic color (e.g., deep orange/red for non-stabilized ylides). Stir at this temperature for 30-60 minutes.

  • Aldehyde Addition: In a separate flask, dissolve 1-Chloroisoquinoline-5-carbaldehyde (1.0 eq) in a minimum amount of anhydrous THF.

  • Slowly add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 1-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Add water and extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The major challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. Purify the crude material by column chromatography on silica gel.

Data Summary: Comparison of Olefination Methods
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)
Reagent Phosphorus Ylide (from Phosphonium Salt)Phosphonate Carbanion
Byproduct Triphenylphosphine OxideWater-soluble Phosphate Ester
Byproduct Removal Often difficult (requires chromatography)Easy (aqueous wash)
Reagent Reactivity Ylides are highly reactivePhosphonate carbanions are more nucleophilic
Stereoselectivity Stabilized ylides → E-alkene; Non-stabilized → Z-alkeneGenerally provides high E-selectivity
Workflow Diagram: Wittig Reaction

G cluster_ylide Ylide Preparation (In Situ) cluster_reaction Olefination cluster_workup Work-up & Purification A Phosphonium Salt in THF B Add Strong Base (e.g., n-BuLi) @ 0°C A->B C Phosphorus Ylide Solution B->C E Add Aldehyde to Ylide @ 0°C to RT C->E D 1-Chloroisoquinoline- 5-carbaldehyde in THF D->E F Quench & Extract E->F Monitor by TLC G Column Chromatography (Remove Ph3P=O) F->G H Final Product: Alkene G->H

Caption: General workflow for the Wittig olefination reaction.

Knoevenagel Condensation: Extending the Carbon Chain

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde reacts with an "active hydrogen compound" (a molecule with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak amine base.[17][18][19] This reaction is exceptionally useful for synthesizing α,β-unsaturated products, which are versatile intermediates in organic synthesis.

Mechanism and the Doebner Modification

The reaction is catalyzed by a weak base (e.g., piperidine, pyridine), which deprotonates the active methylene compound to form a resonance-stabilized carbanion.[18] This nucleophile then attacks the aldehyde, and the resulting intermediate undergoes dehydration to yield the final conjugated product.[19]

A particularly useful variant is the Doebner modification , which employs pyridine as both the catalyst and solvent and uses an active hydrogen compound containing a carboxylic acid, such as malonic acid.[17] Under these conditions, the initial condensation product undergoes a subsequent decarboxylation upon heating, directly yielding an α,β-unsaturated carboxylic acid (a cinnamic acid derivative).[20]

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol describes the synthesis of (E)-3-(1-chloroisoquinolin-5-yl)acrylic acid.

Materials:

  • 1-Chloroisoquinoline-5-carbaldehyde (1.0 equivalent)

  • Malonic acid (1.5 - 2.0 equivalents)

  • Pyridine (solvent)

  • Piperidine (catalyst, ~0.1 equivalents)

  • Hydrochloric acid (e.g., 10% aqueous HCl)

Procedure:

  • In a round-bottom flask, dissolve 1-Chloroisoquinoline-5-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 115 °C) and monitor by TLC. The reaction is typically complete within 2-4 hours. CO₂ evolution will be observed.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture by slowly adding 10% aqueous HCl until the pH is ~2-3. This will protonate the pyridine and precipitate the carboxylic acid product.

  • Stir the resulting suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any pyridinium salts.

  • Dry the solid product under vacuum to yield the crude α,β-unsaturated acid, which can be further purified by recrystallization (e.g., from ethanol/water).

Workflow Diagram: Knoevenagel-Doebner Condensation

G cluster_reaction Condensation & Decarboxylation cluster_workup Isolation A 1-Chloroisoquinoline- 5-carbaldehyde D Heat to Reflux (2-4h) A->D B Malonic Acid B->D C Pyridine (Solvent) Piperidine (Catalyst) C->D E Cool and Pour into Ice-Water D->E Monitor by TLC F Acidify with HCl to pH 2-3 E->F G Vacuum Filtration F->G Product Precipitates H Wash with Cold Water & Dry G->H I Final Product: α,β-Unsaturated Acid H->I

Caption: Workflow for the Knoevenagel-Doebner reaction.

Formation of Hydrazones and Other C=N Derivatives

The reaction of the aldehyde with hydrazine derivatives provides a simple and high-yielding route to hydrazones. These compounds are not only stable final products with significant biological activity of their own, but they also serve as key synthetic intermediates for further transformations.[21][22]

Synthetic Utility

The condensation is typically carried out by refluxing the aldehyde and a hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide) in a protic solvent like ethanol with a catalytic amount of acid (e.g., a few drops of acetic acid).[8][23] The reaction is driven to completion by the formation of a stable C=N bond and the elimination of water. Similarly, other N-nucleophiles can be used to form related derivatives:

  • Oximes: Formed by reaction with hydroxylamine (NH₂OH).

  • Semicarbazones: Formed by reaction with semicarbazide (H₂N-NH-C(O)NH₂).

Experimental Protocol: Hydrazone Synthesis

This protocol describes the general synthesis of a hydrazone derivative.

Materials:

  • 1-Chloroisoquinoline-5-carbaldehyde (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.1 equivalents)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1-Chloroisoquinoline-5-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1.05 eq) followed by 2-3 drops of glacial acetic acid.[8]

  • Heat the reaction mixture to reflux for 1-4 hours. The product often precipitates from the solution upon formation or during cooling.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol and dry under vacuum. Recrystallization is typically not required but can be performed if necessary.

Diagram: Formation of C=N Derivatives

G cluster_products Start 1-Chloroisoquinoline- 5-carbaldehyde P1 Hydrazone Start->P1 + R-NHNH2 (Hydrazine) P2 Oxime Start->P2 + NH2OH (Hydroxylamine) P3 Semicarbazone Start->P3 + H2N-NH-C(O)NH2 (Semicarbazide)

Caption: Synthesis of various C=N derivatives from the aldehyde.

Conclusion

The aldehyde functionality in 1-Chloroisoquinoline-5-carbaldehyde offers a gateway to a vast chemical space. Through reactions such as reductive amination, Wittig olefination, Knoevenagel condensation, and hydrazone formation, researchers can readily introduce new carbon-nitrogen and carbon-carbon bonds, extending the molecular framework in diverse ways. The protocols outlined in this guide are robust and rely on well-established, high-yielding transformations. By employing mild reaction conditions, particularly for the reductive amination and condensation reactions, chemists can achieve selective functionalization of the aldehyde group while preserving the synthetically valuable C-1 chlorine atom for subsequent diversification strategies. This strategic approach underscores the utility of 1-Chloroisoquinoline-5-carbaldehyde as a premier scaffold for the construction of complex, novel molecules destined for a range of scientific applications.

References

  • Synthesis and Evaluation of Hydrazones. Alcrut group. [Link]

  • Hydrazone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC. National Center for Biotechnology Information. [Link]

  • Nucleophilic substitution in quinoline and isoquinoline. Name Reactions. [Link]

  • Knoevenagel condensation - Wikipedia. Wikipedia. [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1? - Quora. Quora. [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. AIR Unimi. [Link]

  • Knoevenagel Condensation Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! Odinity. [Link]

  • green synthesis of new hydrazone derivatives - MINAR International Journal of Applied Sciences and Technology. MINAR International Journal. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • 1-Chloroisoquinoline-5-carbaldehyde — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. American Chemical Society. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. MDPI. [Link]

  • Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC. National Center for Biotechnology Information. [Link]

  • Wittig reaction - Wikipedia. Wikipedia. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. Pure. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. ResearchGate. [Link]

  • Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Arkivoc. Arkivoc. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents - MDPI. MDPI. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. [Link]

  • Chemoselectivity – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]

Sources

Method

Application Note: 1-Chloroisoquinoline-5-carbaldehyde in Targeted Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and targeted therapeutics[1]. Within...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and targeted therapeutics[1]. Within this class, 1-chloroisoquinoline-5-carbaldehyde (CAS: 223671-52-1) has emerged as a highly valuable, bifunctional building block for drug discovery, particularly in the design of next-generation kinase inhibitors[2][3].

The utility of this molecule lies in its orthogonal reactivity, which allows for precise, step-wise functionalization:

  • The C1-Chloro Position (Hinge-Binding): The adjacent nitrogen atom in the isoquinoline ring withdraws electron density, highly activating the C1-Cl bond for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This position is typically functionalized with anilines or pyrazoles to form the critical hydrogen-bond donor/acceptor pair with the kinase hinge region[4].

  • The C5-Carbaldehyde Position (Solvent/Covalent Tail): The aldehyde group acts as a versatile electrophile. Through reductive amination or Knoevenagel condensation, this position is used to extend the pharmacophore out of the ATP-binding pocket. In modern targeted oncology, this tail is frequently functionalized with a Michael acceptor (such as an acrylamide) to act as a covalent warhead, irreversibly binding to non-catalytic cysteine residues[5].

G A 1-Chloroisoquinoline-5-carbaldehyde (Bifunctional Scaffold) B C1 Position: Chloro Group (SNAr / Cross-Coupling) A->B C C5 Position: Carbaldehyde (Reductive Amination / Condensation) A->C D Buchwald-Hartwig Amination (Pd-Catalyzed) B->D E Suzuki-Miyaura Coupling (Aryl Boronic Acids) B->E F Reductive Amination (NaBH(OAc)3) C->F G Knoevenagel Condensation (Active Methylene) C->G H Kinase Hinge-Binding Motif D->H E->H I Solvent-Exposed Tail / Covalent Warhead F->I G->I

Divergent synthetic workflows for 1-Chloroisoquinoline-5-carbaldehyde in drug design.

Targeting the PI3K/AKT/mTOR Pathway

Hyperactivation of the PI3K/AKT/mTOR signaling pathway is a primary driver of tumor proliferation and survival in various cancers, including breast and prostate cancer[6]. AKT1, a central serine/threonine kinase in this cascade, is frequently mutated (e.g., the E17K mutation), leading to constitutive activation.

Recent patent literature highlights the use of isoquinoline-derived scaffolds to create covalent modifiers of AKT1[5]. By leveraging the bifunctionality of 1-chloroisoquinoline-5-carbaldehyde, researchers can synthesize inhibitors that not only compete with ATP but also form an irreversible covalent bond with AKT1, effectively shutting down the downstream mTORC1 pathway and inducing tumor cell apoptosis[6].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT1 AKT1 (Wild-Type / E17K Mutant) PIP3->AKT1 mTOR mTORC1 Pathway (Cell Growth & Survival) AKT1->mTOR Apoptosis Apoptosis Inhibition AKT1->Apoptosis Inhibitor Isoquinoline-Based Covalent Inhibitor Inhibitor->AKT1 Irreversible Binding

PI3K/AKT/mTOR signaling pathway and targeted covalent inhibition of AKT1.

Quantitative Structure-Activity Relationship (QSAR) Data

The structural modifications at the C1 and C5 positions drastically alter the kinase selectivity profile. Table 1 summarizes representative biochemical data demonstrating how functionalizing the isoquinoline core shifts target affinity from general kinases (like Haspin or CLK1) to highly specific mutant AKT1 inhibition[4][6].

Scaffold DerivativePrimary TargetIC₅₀ (nM)Selectivity ProfileKey Structural Modification
Pyrazolo[3,4-g]isoquinolineHaspin50ModerateC8-Unsubstituted, C4-Alkyl[4]
Pyrazolo[3,4-g]isoquinolineCLK1>1000LowC8-Bromo Substitution[4]
1,5-Disubstituted IsoquinolineAKT1 (WT)45ModerateC1-Anilino, C5-Alkylamine
1,5-Disubstituted IsoquinolineAKT1 (E17K)12HighC1-Anilino, C5-Acrylamide (Covalent)[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices to empower researchers to troubleshoot and adapt these methods.

Protocol A: C1-Functionalization via Buchwald-Hartwig Amination

Objective: Install a hinge-binding aniline moiety at the C1 position while preserving the C5-carbaldehyde for downstream chemistry.

Causality & Reagent Logic:

  • Catalyst/Ligand: Pd₂(dba)₃ combined with XPhos. XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the difficult oxidative addition of the C1-Cl bond and prevents the formation of inactive palladium dimers.

  • Base: Cs₂CO₃ is utilized instead of stronger bases (like NaOtBu). Cs₂CO₃ provides sufficient basicity to deprotonate the aniline in 1,4-dioxane without triggering unwanted side reactions (e.g., Cannizzaro reaction) at the sensitive C5-aldehyde.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 1-chloroisoquinoline-5-carbaldehyde (1.0 eq), the desired aniline derivative (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M relative to the starting material).

  • Reaction: Heat the mixture to 90 °C. Self-Validation Check: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow/brown suspension, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation Check: Disappearance of the higher Rf starting material spot and appearance of a fluorescent lower Rf product spot under 254 nm UV light confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography. Verify the product via LC-MS; the mass spectrum must show the expected [M+H]⁺ peak with the preservation of the aldehyde proton (~10.2 ppm) in ¹H-NMR.

Protocol B: C5-Functionalization via Reductive Amination

Objective: Attach a solvent-exposed tail or a covalent warhead precursor to the C5-carbaldehyde.

Causality & Reagent Logic:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly required. Unlike NaBH₄, which will rapidly reduce the aldehyde directly to an alcohol, NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion after condensation has occurred.

  • Acid Catalyst: Glacial acetic acid (1.0 eq) is added to protonate the aldehyde oxygen, increasing its electrophilicity and accelerating imine formation prior to reduction.

Step-by-Step Workflow:

  • Imine Formation: Dissolve the C1-functionalized isoquinoline-5-carbaldehyde (1.0 eq) and the target primary or secondary amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq).

  • Pre-Stirring: Stir at room temperature for 2 hours. Self-Validation Check: Take a small aliquot for LC-MS. You should observe the mass of the intermediate imine/iminium species, confirming condensation is complete before adding the reducing agent.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (2.0 eq) in portions over 10 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Purify the crude amine via reverse-phase HPLC if necessary. Successful functionalization is confirmed by the disappearance of the aldehyde peak (~10.2 ppm) and the appearance of a new benzylic CH₂ signal (~4.5 ppm) in the ¹H-NMR spectrum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloroisoquinoline-5-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 1-Chloroisoquinoline-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Chloroisoquinoline-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this guide provides a structured, question-and-answer-based approach to navigate the complexities of this synthesis.

I. Overview of the Synthetic Challenge

The synthesis of 1-Chloroisoquinoline-5-carbaldehyde typically involves a multi-step process. A common strategy is the Vilsmeier-Haack formylation of a 1-chloroisoquinoline precursor. The efficiency of this process is highly dependent on the precise control of reaction conditions and the purity of the starting materials. Low yields, difficult purifications, and the formation of side-products are frequently encountered challenges. This guide will address these issues systematically.

II. Troubleshooting and Optimization: A Q&A Approach

This section directly addresses specific problems you may encounter during the synthesis of 1-Chloroisoquinoline-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing 1-Chloroisoquinoline-5-carbaldehyde?

A1: A robust and frequently employed method is the Vilsmeier-Haack reaction on a 1-chloroisoquinoline substrate. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the isoquinoline ring. The regioselectivity of the formylation is a critical aspect to consider.

Q2: My Vilsmeier-Haack reaction is resulting in a low yield of the desired 5-carbaldehyde isomer. What are the likely causes?

A2: Low yields of the 5-isomer can be attributed to several factors:

  • Formation of other isomers: The Vilsmeier-Haack reaction on 1-chloroisoquinoline can potentially yield other formylated isomers. The electronic and steric properties of the substrate influence the position of electrophilic attack.

  • Suboptimal Reaction Temperature: Temperature control is crucial. High temperatures can lead to the formation of undesired side products and decomposition of the starting material or product.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and should be prepared fresh for optimal reactivity.

Q3: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A3: The formation of tarry materials often indicates polymerization or degradation of the starting material or product. This can be caused by:

  • Excessively high reaction temperatures: Carefully control the temperature throughout the reaction.

  • Highly concentrated acid catalyst: While not directly part of the Vilsmeier reagent, any acidic impurities can contribute to degradation.

  • Presence of impurities in the starting material: Ensure the 1-chloroisoquinoline is of high purity before proceeding with the formylation.

Q4: The purification of 1-Chloroisoquinoline-5-carbaldehyde by column chromatography is proving difficult. What can I do to improve separation?

A4: Purification challenges are common with aldehydes. Here are some tips:

  • Neutralize the silica gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel. Consider neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% v/v in the eluent).

  • Optimize the solvent system: A good starting point for moderately polar compounds like this is a mixture of hexanes and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation (an Rf value of 0.2-0.3 for the desired product is often ideal).

  • Aqueous workup: Before chromatography, ensure a thorough aqueous workup has been performed to remove any residual DMF and inorganic salts. Washing the organic extract with a mild base like saturated sodium bicarbonate solution can help remove acidic impurities.

Troubleshooting Guide: Low Synthesis Yield
Symptom Potential Cause(s) Recommended Action(s)
Low or no product formation 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Starting material is unreactive under the chosen conditions.1. Prepare the Vilsmeier reagent fresh at low temperature (0-5 °C). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Confirm the identity and purity of your 1-chloroisoquinoline starting material.
Formation of multiple products 1. Formylation at other positions on the isoquinoline ring. 2. Side reactions due to high temperature.1. The C-5 position is a likely site for electrophilic substitution, but other isomers are possible. To improve regioselectivity, consider running the reaction at a lower temperature. 2. Reduce the reaction temperature to minimize the formation of byproducts.
Difficulty in isolating the product 1. Incomplete hydrolysis of the intermediate iminium salt. 2. The product may have some solubility in the aqueous layer during workup.1. Ensure complete hydrolysis by stirring the reaction mixture with ice-water for a sufficient duration before extraction. 2. Adjust the pH of the aqueous layer to neutral or slightly basic before extraction and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

III. Experimental Protocols

Synthesis of 1-Chloroisoquinoline (Precursor)

A common method for the synthesis of 1-chloroisoquinoline is from isoquinoline N-oxide using phosphorus oxychloride (POCl₃).[1]

Step-by-Step Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) dropwise to isoquinoline N-oxide at 0 °C (ice bath).[1]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours (e.g., overnight).[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.[1]

  • Quench the residue by slowly pouring it onto crushed ice with vigorous stirring.[1]

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 1-chloroisoquinoline.[1]

Vilsmeier-Haack Formylation of 1-Chloroisoquinoline

This protocol outlines the synthesis of 1-Chloroisoquinoline-5-carbaldehyde from the 1-chloroisoquinoline precursor.

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 1-chloroisoquinoline precursor in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to an optimized temperature (e.g., 90 °C) for several hours (e.g., 6-8 hours). Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-Chloroisoquinoline-5-carbaldehyde.

IV. Visualizing the Workflow

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagent Prepare Fresh Vilsmeier Reagent? Start->Check_Reagent Optimize_Temp Optimize Reaction Temperature? Check_Reagent->Optimize_Temp Yes Re_run_Reaction Re-run Reaction Check_Reagent->Re_run_Reaction No Check_Purity Verify Starting Material Purity? Optimize_Temp->Check_Purity Yes Optimize_Temp->Re_run_Reaction No Check_Purity->Re_run_Reaction Yes Check_Purity->Re_run_Reaction No Purification Proceed to Purification Re_run_Reaction->Purification End Yield Improved Purification->End

Caption: A decision-making workflow for troubleshooting low yields.

Synthetic Pathway Overview

Synthetic_Pathway Isoquinoline_N_Oxide Isoquinoline N-Oxide One_Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline_N_Oxide->One_Chloroisoquinoline Chlorination POCl3 POCl3 POCl3->One_Chloroisoquinoline Target_Product 1-Chloroisoquinoline-5-carbaldehyde One_Chloroisoquinoline->Target_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Product

Caption: The two-step synthesis of the target compound.

V. References

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-Chloroisoquinoline-5-carbaldehyde

Welcome to the technical support guide for 1-Chloroisoquinoline-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Chloroisoquinoline-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this heterocyclic aldehyde. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.

The unique structure of 1-Chloroisoquinoline-5-carbaldehyde, combining a large, rigid aromatic core with polar functional groups, presents a classic solubility dilemma. This guide offers a logical, stepwise approach to overcoming these issues, from initial solvent selection to advanced co-solvency and physical enhancement techniques.

Section 1: Understanding the Core Problem: The Structure-Solubility Relationship
Q1: Why is 1-Chloroisoquinoline-5-carbaldehyde often difficult to dissolve?

The solubility behavior of a molecule is dictated by its structure. 1-Chloroisoquinoline-5-carbaldehyde possesses conflicting features that complicate its dissolution in a single, simple solvent.

  • The Isoquinoline Core: This large, bicyclic aromatic system is fundamentally nonpolar and hydrophobic. It prefers to interact with other aromatic or nonpolar solvents through π-π stacking interactions.[1]

  • The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is highly polar and can act as a hydrogen bond acceptor, favoring interactions with polar solvents.[2][3]

  • The Chloro Group (-Cl): The chlorine atom is electronegative, adding to the molecule's dipole moment, but it also contributes to its overall lipophilicity.

This duality means the molecule is neither entirely nonpolar nor entirely polar, leading to limited solubility in solvents at either extreme of the polarity scale. The key to solubilization is finding a solvent or solvent system that can adequately interact with both the aromatic core and the polar functional groups.

cluster_molecule 1-Chloroisoquinoline-5-carbaldehyde cluster_solvents Solvent Types & Interactions mol Nonpolar Aromatic Core (Isoquinoline) - Favors π-π stacking - Soluble in aromatic solvents - Repels highly polar solvents Polar Functional Groups (-CHO, -Cl) - Enable dipole-dipole interactions - Aldehyde accepts H-bonds - Favors polar solvents polar Polar Solvents (e.g., DMSO, DMF, Alcohols) mol:f1->polar Favorable Dipole-Dipole nonpolar Nonpolar Solvents (e.g., Toluene, Benzene) mol:f0->nonpolar Favorable π-π Stacking aliphatic Aliphatic Solvents (e.g., Hexane, Heptane) mol:f0->aliphatic Unfavorable Weak van der Waals

Caption: Structure-Solubility conflict in 1-Chloroisoquinoline-5-carbaldehyde.

Section 2: FAQs and Initial Troubleshooting

This section addresses the most common immediate questions and provides simple, first-line troubleshooting steps.

Q2: What are the first steps I should take when my compound doesn't dissolve?
  • Verify Purity: Impurities can significantly impact solubility. Ensure you are using a compound of known purity.

  • Use Gentle Agitation: Ensure the mixture is being stirred adequately. A magnetic stirrer is standard.

  • Increase Surface Area: If the material is crystalline, gently crush it into a finer powder using a mortar and pestle. This increases the surface area available for solvation.[4]

  • Apply Gentle Heat: Moderately increasing the temperature often enhances solubility. However, be cautious, as excessive heat can cause degradation. Always heat a small test sample first and monitor for color changes.

  • Try Sonication: Using an ultrasonic bath can help break apart the solid lattice of the compound, accelerating the dissolution process without excessive heating.

Q3: Which common laboratory solvents should I try first?

Based on the molecule's structure, polar aprotic solvents are often the most successful starting point. They can solvate the polar groups without the complexities of hydrogen bonding donation. Aromatic solvents are also a logical choice.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity effectively solvates the aldehyde and chloro groups.
Acetonitrile (MeCN), Tetrahydrofuran (THF)Moderate polarity, often effective and volatile enough for easy removal post-reaction.[5][6]
Polar Protic Ethanol (EtOH), Isopropanol (IPA)The aldehyde can accept hydrogen bonds from the solvent. Solubility may be limited.
Aromatic Nonpolar Toluene, Dichloromethane (DCM), Chloroform (CHCl₃)Can engage in favorable π-π stacking with the isoquinoline ring. DCM and Chloroform add polarity.[7]
Q4: Is it safe to boil the solvent to force dissolution?

This is not recommended without preliminary stability tests. While high heat increases kinetic energy and can force a compound into solution, 1-Chloroisoquinoline-5-carbaldehyde contains a reactive aldehyde group. High temperatures, especially in the presence of trace impurities or air, can lead to oxidation (to the carboxylic acid) or other side reactions. Always favor the lowest temperature required for dissolution.

Section 3: Advanced Troubleshooting: Co-Solvency and Other Techniques

If single-solvent systems fail, a more nuanced approach is required.

Q5: My compound has poor solubility in all my primary test solvents. What is the next logical step?

The next step is to use a co-solvent system . This technique involves mixing two or more miscible solvents to create a blend with finely-tuned polarity and solvating properties.[8][9] The goal is to create a medium that satisfies both the nonpolar and polar moieties of the solute.

Common Co-Solvent Strategies:

  • Toluene/Ethanol: The toluene solvates the aromatic core while the ethanol interacts with the aldehyde.

  • DCM/Methanol: A less toxic alternative to chloroform mixtures.

  • THF/Water (with caution): For certain applications, adding a small amount of water to a miscible organic solvent like THF can increase polarity and aid dissolution, but may be incompatible with subsequent reaction steps.

  • DMF/Acetonitrile: Blending two polar aprotic solvents can sometimes achieve a desirable polarity balance.

Q6: How do I select an effective co-solvent pair?
  • Identify Partial Solubility: Start with two solvents in which the compound shows at least minimal solubility.

  • Ensure Miscibility: The chosen solvents must be fully miscible with each other.

  • Vary the Ratio: Begin by dissolving the compound in a small amount of the "better" solvent (e.g., DMF), then slowly add the second solvent (e.g., acetonitrile) to the desired total volume. This often prevents the compound from crashing out of solution.

cluster_steps Troubleshooting Workflow start Compound Fails to Dissolve step1 1. Apply Gentle Heat (e.g., 40-50 °C) start->step1 step2 2. Sonicate Mixture (15-30 min) step1->step2 If unsuccessful step3 3. Test Alternative Single Solvents (See Table 3) step2->step3 If unsuccessful step4 4. Implement Co-Solvent System (e.g., Toluene/EtOH) step3->step4 If unsuccessful end Compound Solubilized step4->end Success fail Consult Further (Consider derivatization or alternative reagent) step4->fail If unsuccessful

Caption: A logical workflow for troubleshooting solubility issues.

Q7: Can I chemically modify the compound to make it more soluble for a reaction?

For purification or extraction, aldehydes can be reversibly derivatized into highly soluble bisulfite adducts by reacting them with sodium bisulfite.[10][11] The aldehyde can then be recovered by basifying the aqueous layer. This is an effective strategy for separation but is not suitable if the compound is needed in its original form for an immediate in situ reaction in an organic solvent.

Section 4: Standard Operating Protocols

Adhering to a systematic, reproducible protocol is essential for troubleshooting.

Protocol 1: Systematic Solvent Screening

Objective: To qualitatively and rapidly assess the solubility of 1-Chloroisoquinoline-5-carbaldehyde in a range of common laboratory solvents.

Materials:

  • 1-Chloroisoquinoline-5-carbaldehyde

  • Small vials (e.g., 2 mL) with caps

  • A selection of solvents (See Table 3)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add 0.5 mL of the first solvent to the corresponding vial.

  • Cap the vial and vortex the mixture vigorously for 30 seconds.

  • Visually inspect for dissolution against a contrasting background. Note if the compound is fully soluble, partially soluble, or insoluble.

  • If not fully soluble, add another 0.5 mL of solvent (for a total of 1.0 mL) and vortex again for 30 seconds.

  • Re-examine and record the observation.

  • Repeat for all selected solvents.

  • For promising solvents where the compound is partially soluble, gentle warming (<50°C) or sonication can be applied to assess if full dissolution is achievable.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature, a method widely considered the gold standard for solubility measurement.

Materials:

  • 1-Chloroisoquinoline-5-carbaldehyde

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 5 mL of THF). The key is to have undissolved solid remaining.

  • Equilibrate: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to sit undisturbed for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove any microscopic solid particles.

  • Dilution & Analysis: Perform a precise serial dilution of the filtered, saturated solution into a volumetric flask using the same solvent.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).

  • Calculation: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the compound's solubility in that solvent at that temperature.

Section 5: Reference Data
Table 1: Physicochemical Properties of 1-Chloroisoquinoline-5-carbaldehyde
PropertyValueSource
CAS Number 223671-71-4 (for related carboxylic acid)[12]
Molecular Formula C₁₀H₆ClNOCalculated /
Molecular Weight 191.61 g/mol Calculated /
Appearance Expected to be a solid at room temperature.Inferred from analogs

Note: Specific CAS and property data for the 5-carbaldehyde isomer is limited in public databases; data from closely related isomers is used for guidance.

Table 2: Properties of Recommended Organic Solvents
SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity Index
n-Hexane691.90.1
Toluene1112.42.4
Dichloromethane (DCM)409.13.1
Tetrahydrofuran (THF)667.54.0
Ethyl Acetate (EtOAc)776.04.4
2-Propanol (IPA)8219.94.3
Acetonitrile (MeCN)8237.55.8
Dimethylformamide (DMF)15336.76.4
Dimethyl Sulfoxide (DMSO)18946.77.2
Source: Data compiled from standard chemical reference sources.[13]
Table 3: Recommended Solvent Systems for Screening
PrioritySingle SolventsCo-Solvent Systems (1:1 ratio to start)
1 DMF, DMSO, THFToluene / THF
2 DCM, TolueneDCM / Methanol
3 AcetonitrileTHF / Acetonitrile
4 Ethanol, IPADioxane / Ethanol
Section 6: Safety Precautions

Q8: What are the primary safety hazards for this class of compound?

  • Harmful if swallowed or in contact with skin. [14][15]

  • Causes skin and serious eye irritation. [15][16]

  • May cause respiratory irritation. [14][15]

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Avoid creating and inhaling dust.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[16]

References
  • NextSDS. (n.d.). 1-Chloroisoquinoline-5-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Beilstein Journals. (2024, August 7). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Retrieved from [Link]

  • PMC. (n.d.). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Retrieved from [Link]

  • ACS Publications. (2024, May 1). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Vedantu. (2024, July 2). Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE. Retrieved from [Link]

  • Quora. (2019, July 29). Why are smaller aldehydes and ketones soluble in water?. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2013, December 11). How to extract aldehydes by using solvents from fermented aqueous solution?. Retrieved from [Link]

  • NextSDS. (n.d.). 1-chloroisoquinoline-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Workflows for 1-Chloroisoquinoline-5-carbaldehyde

Welcome to the Technical Support Center for optimizing substitution reactions on 1-Chloroisoquinoline-5-carbaldehyde. This guide provides researchers and drug development professionals with field-proven troubleshooting s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing substitution reactions on 1-Chloroisoquinoline-5-carbaldehyde. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for achieving high-yielding Nucleophilic Aromatic Substitutions (SNAr) while managing chemoselectivity challenges.

Part 1: Core Mechanistic FAQs

Q1: Why is the C1-chloro position highly reactive toward SNAr, and how does the C5-carbaldehyde affect this? A: The isoquinoline ring is inherently electron-deficient. The nitrogen atom at the 2-position exerts a strong electron-withdrawing inductive and resonance effect, which highly activates the adjacent C1 position toward nucleophilic attack . When a nucleophile attacks C1, the resulting negative charge is stabilized by the electronegative ring nitrogen, forming a stable Meisenheimer complex 1[1]. The presence of the C5-carbaldehyde group further depletes electron density from the aromatic system, increasing the overall electrophilicity of the ring. However, this dual electrophilicity introduces a competition between the C1 aromatic carbon and the C5 carbonyl carbon.

MechanisticPathway SM 1-Chloroisoquinoline- 5-carbaldehyde SNAr_Path SNAr Pathway (C1) SM->SNAr_Path Soft Nuc / Amines Add_Path Nucleophilic Addition (C5) SM->Add_Path Hard Nuc / 1° Amines Meisenheimer Meisenheimer Complex (Stabilized by N) SNAr_Path->Meisenheimer Attack at C1 Imine Imine/Alcohol Adduct (Side Product) Add_Path->Imine Attack at C5 Carbonyl Product 1-Substituted Isoquinoline- 5-carbaldehyde Meisenheimer->Product -Cl⁻ (Fast)

Mechanistic divergence: SNAr at the C1 position versus nucleophilic addition at the C5 carbaldehyde.

Q2: I am observing Schiff base formation or aldehyde degradation instead of the desired C1 substitution. How can I resolve this? A: This is a classic chemoselectivity issue. Primary amines and hard nucleophiles (like alkoxides) can directly attack the highly electrophilic C5-carbaldehyde, leading to imines or complex oligomers. Troubleshooting Solutions:

  • Nucleophile Selection: Utilize secondary amines or softer nucleophiles (e.g., thiols), which kinetically favor the softer C1 aromatic carbon over the hard carbonyl carbon.

  • Protecting Group Strategy: If a primary amine is required, temporarily mask the C5-carbaldehyde. A standard approach is converting the aldehyde to an acetal (e.g., 1,3-dioxolan-2-yl) using ethylene glycol and a catalytic acid before performing the SNAr. Once the C1 substitution is complete, the aldehyde can be easily deprotected under mild acidic conditions2[2].

Q3: My SNAr reaction with a secondary amine is stalling at 50% conversion. How do I drive it to completion? A: Stalled SNAr reactions typically result from insufficient nucleophilicity or poor stabilization of the Meisenheimer intermediate. Troubleshooting Solutions:

  • Solvent/Base Swap: Transition from weaker bases (like K 2​ CO 3​ ) to Cesium Carbonate (Cs 2​ CO 3​ ). Cs 2​ CO 3​ has superior solubility in polar aprotic solvents like DMSO, which dramatically accelerates SNAr by leaving the nucleophile un-solvated and highly reactive 1[1].

  • Sonochemical Activation: Applying ultrasonic irradiation (sonochemical conditions) in DMSO has been proven to significantly enhance the reaction rate and yield of 1-aminoisoquinolines 1[1].

Part 2: Experimental Workflow & Self-Validating Protocol

Troubleshooting Start Analyze LC-MS/TLC Issue1 Unreacted Starting Material Start->Issue1 Issue2 C5 Aldehyde Degradation Start->Issue2 Fix1 Switch to Polar Aprotic (DMSO/DMF) + Cs2CO3 Issue1->Fix1 Fix2 Protect C5 as Acetal e.g., 1,3-dioxolan-2-yl Issue2->Fix2 Validate Re-run & Confirm Mass [M+H]+ Fix1->Validate Fix2->Validate Success Pure C1 Substituted Product Validate->Success

Decision matrix for troubleshooting low yields and chemoselectivity issues in SNAr workflows.

Standardized SNAr Protocol for 1-Chloroisoquinoline-5-carbaldehyde

Objective: Selective displacement of the C1-chloride using an amine nucleophile while preserving the C5-carbaldehyde.

  • Step 1: Reaction Assembly. In an oven-dried flask under an inert atmosphere (N 2​ /Argon), dissolve 1.0 equivalent of 1-Chloroisoquinoline-5-carbaldehyde in anhydrous DMSO to achieve a 0.1 M concentration. The polar aprotic nature of DMSO is critical for stabilizing the transition state 3[3].

  • Step 2: Reagent Addition. Add 1.2 equivalents of the amine nucleophile, followed by 2.0 equivalents of finely powdered Cs 2​ CO 3​ 1[1].

  • Step 3: Execution & Self-Validation. Stir the mixture at 60°C. Monitor the reaction via LC-MS every 2 hours. Validation check: Confirm the disappearance of the starting material mass ([M+H] + 192.0) and the appearance of the target product mass. If the reaction stalls and starting material persists, verify the base has not clumped; apply sonication if necessary 1[1].

  • Step 4: Quenching & Isolation. Once LC-MS confirms completion, cool to room temperature and quench with ice-cold water (10x volume of DMSO) to precipitate the product. Filter the solid or extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure 2[2].

Part 3: Quantitative Data & Solvent Selection

The choice of solvent and base dictates the equilibrium of the Meisenheimer complex and the ultimate chemoselectivity of the reaction. Use the table below to select the optimal conditions based on your specific nucleophile.

Table 1: Solvent & Base Optimization for SNAr on 1-Chloroisoquinoline Scaffolds

SolventBaseTemp (°C)Relative Reaction KineticsChemoselectivity (C1 vs C5)
DCM DIPEA25SlowHigh (Favors C1 with soft nucleophiles like thiols)
Acetonitrile K 2​ CO 3​ 80 (Reflux)ModerateModerate (Risk of C5 attack with primary amines)
DMF K 2​ CO 3​ 100FastLow (Thermal degradation risk of the aldehyde)
DMSO Cs 2​ CO 3​ 60Very FastHigh (Optimal for secondary amines; sonication compatible)

References

  • CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica. CymitQuimica.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • WO2024178390A1 - Covalent modifiers of akt1 and uses thereof.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. Benchchem.

Sources

Optimization

Preventing oxidation and degradation of 1-Chloroisoquinoline-5-carbaldehyde during storage

A Guide to Preventing Oxidation and Degradation During Storage Welcome to the technical support center for 1-Chloroisoquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation and Degradation During Storage

Welcome to the technical support center for 1-Chloroisoquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. As a Senior Application Scientist, I've seen firsthand how improper storage can compromise sample integrity, leading to failed reactions and unreliable data. This document provides in-depth, field-tested guidance to ensure the long-term stability of your material.

Quick Start Storage Guide

For immediate reference, the optimal storage conditions for 1-Chloroisoquinoline-5-carbaldehyde are summarized below.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term.Reduces the rate of chemical degradation, including autoxidation.
Atmosphere Dry Inert Gas (Argon or Nitrogen).[1][2]Prevents oxidation by displacing atmospheric oxygen.[3]
Light Protect from light; store in an amber vial.[4]Minimizes the risk of photolytic degradation.
Container Tightly sealed amber glass vial or bottle.Prevents moisture and air ingress; amber glass blocks UV light.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Chloroisoquinoline-5-carbaldehyde so sensitive to storage conditions?

This compound has two primary structural features that contribute to its reactivity: an aromatic aldehyde and a chlorinated isoquinoline ring.

  • Aldehyde Group : Aldehydes are highly susceptible to aerobic oxidation, also known as autoxidation.[5] This process is a free-radical chain reaction where atmospheric oxygen converts the aldehyde to the corresponding carboxylic acid (1-Chloroisoquinoline-5-carboxylic acid).[6][7] This is the most common degradation pathway and is accelerated by light, heat, and the presence of metal ions.

  • Chlorinated Heterocycle : The chloro-isoquinoline moiety, while more stable than the aldehyde, can be susceptible to photolytic degradation, where UV light can induce cleavage of the carbon-chlorine bond.[8]

Q2: What are the visible signs of degradation?

A pure sample of 1-Chloroisoquinoline-5-carbaldehyde should be a solid. Discoloration, often appearing as a slight yellowing or browning, is a common visual indicator of degradation. This suggests the formation of impurities, which can include the oxidized carboxylic acid or potential polymerization byproducts.[9] However, a lack of color change does not guarantee purity. Analytical verification is always recommended if degradation is suspected.

Q3: Is a standard laboratory freezer sufficient for storage?

A standard -20°C freezer is excellent for long-term temperature control. However, temperature alone is not enough. The key is to also control the atmosphere. Simply placing the vial in a freezer does not protect it from the oxygen already present in the vial's headspace. For optimal stability, the compound must be stored under an inert atmosphere within the freezer.

Q4: What is an "inert atmosphere," and how do I achieve it in the lab?

An inert atmosphere is an environment that has been purged of reactive gases, primarily oxygen.[2] This is the most effective way to prevent oxidation. Common inert gases are nitrogen (N₂) and argon (Ar). For routine laboratory storage, this can be achieved without complex equipment. See Protocol 1 for a step-by-step guide on using a desiccator and inert gas for secure storage. More advanced techniques involve Schlenk lines or gloveboxes.[10][11]

Q5: Can I add an antioxidant to my solid sample?

While adding an antioxidant is a common strategy, it is more practical for bulk storage or for solutions. For solid samples, maintaining an inert atmosphere is the preferred and cleanest method. If you must store the compound in solution, which is generally not recommended for long-term stability, adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1% w/w) can be effective.[12] BHT works by scavenging the free radicals that propagate the autoxidation chain reaction.[13] Always run a small-scale test to ensure compatibility.

Troubleshooting Guide: Diagnosing and Solving Storage Issues

Use this guide to address specific problems you may encounter with your 1-Chloroisoquinoline-5-carbaldehyde samples.

Issue 1: The compound has discolored (e.g., turned yellow/brown).
  • Potential Cause : This is a strong indicator of chemical degradation, most likely oxidation to the carboxylic acid or the formation of other colored impurities.

  • Recommended Action :

    • Verify Degradation : Perform a quick purity check using Thin-Layer Chromatography (TLC) as described in Protocol 2 . The oxidized carboxylic acid will typically have a lower Rf value than the parent aldehyde.

    • Confirm Identity (Optional) : For a more definitive analysis, techniques like LC-MS can be used to detect the mass of the corresponding carboxylic acid.

  • Solution & Prevention :

    • If degradation is minor, the material may be purified by column chromatography.

    • Crucially, prevent future occurrences. Immediately transfer all stock material to a new, clean amber vial and store it under a properly prepared inert atmosphere as detailed in Protocol 1 .

Issue 2: My reaction yields are inconsistent or lower than expected.
  • Potential Cause : If your sample has partially oxidized, the actual molar quantity of the active aldehyde is lower than what you calculated based on the sample's weight. The carboxylic acid impurity will not participate in most subsequent reactions (e.g., reductive amination, Wittig reactions), leading to lower yields.

  • Recommended Action :

    • Assess Purity : Before starting any reaction, run a TLC plate (Protocol 2 ) to visually assess the purity of your starting material. If you see a significant secondary spot, degradation is likely.

    • Quantitative Analysis : For critical applications, use a quantitative method like HPLC or ¹H NMR with an internal standard to determine the exact purity of your aldehyde before use.

  • Solution & Prevention :

    • If the material is impure, purify it via column chromatography before use.

    • Always use material that has been stored correctly under an inert atmosphere and protected from light. For highly sensitive reactions, it is good practice to use a fresh vial or a sample that has been recently purified.

Issue 3: I see a new, more polar spot on my TLC analysis.
  • Potential Cause : This is the classic sign of aldehyde oxidation. The resulting carboxylic acid is significantly more polar than the aldehyde, causing it to adhere more strongly to the silica gel and thus have a lower Rf value.

  • Recommended Action : This TLC result is a direct confirmation of degradation.

  • Solution & Prevention :

    • Discard the degraded sample or purify it if the quantity is substantial.

    • Review your storage protocol immediately. Ensure your inert atmosphere technique is sound and that vials are being sealed properly. Refer to Protocol 1 and ensure all steps are followed meticulously.

Logical Flow for Troubleshooting

The following diagram outlines the decision-making process when you suspect degradation of your 1-Chloroisoquinoline-5-carbaldehyde.

Troubleshooting_Workflow start Start: Suspected Degradation (e.g., color change, low yield) check_tlc Perform Purity Check (Protocol 2: TLC Analysis) start->check_tlc is_pure Is the sample pure? (Single spot on TLC) check_tlc->is_pure use_sample Proceed with Experiment is_pure->use_sample Yes review_storage Review and Reinforce Proper Storage Protocol (Protocol 1) is_pure->review_storage No end End use_sample->end purify Purify by Column Chromatography review_storage->purify recheck_purity Re-check Purity Post-Purification purify->recheck_purity recheck_purity->is_pure

Caption: Troubleshooting workflow for suspected sample degradation.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid Compound under Inert Atmosphere

This protocol describes a standard and effective method for storing air-sensitive solids using a glass desiccator.

Materials:

  • 1-Chloroisoquinoline-5-carbaldehyde solid

  • Clean, dry amber glass vial(s) with PTFE-lined caps

  • Glass desiccator with a stopcock

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Vacuum source (e.g., vacuum pump or house vacuum)

  • Parafilm or laboratory sealing tape

Procedure:

  • Preparation : Ensure the desiccator is clean and the desiccant at the bottom (e.g., Drierite) is active (blue, not pink). Lightly grease the ground-glass seal of the desiccator lid to ensure an airtight seal.

  • Aliquot Material : If you have a large batch, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the entire batch to air during each use.

  • Place Vials in Desiccator : Place the uncapped (or loosely capped) vial(s) inside the desiccator.

  • Purge Cycle : a. Close the desiccator lid and attach the stopcock to the vacuum source. b. Gently evacuate the desiccator for 2-3 minutes to remove the air. Avoid applying a very high vacuum too quickly, which could cause the solid to splash. c. Close the stopcock to the vacuum and then slowly introduce the inert gas until the pressure inside returns to atmospheric pressure. d. Repeat this "purge-and-refill" cycle at least three times to ensure all oxygen has been removed.[11]

  • Final Fill : After the final vacuum cycle, fill the desiccator with inert gas until it is slightly above atmospheric pressure (you should feel a slight push when opening the stopcock).

  • Seal Vials : While maintaining a positive pressure of inert gas (a gentle outflow from the stopcock), quickly open the desiccator, tightly cap the vials, and seal the caps with Parafilm.

  • Storage : Close the desiccator and store it in a -20°C freezer. The vials are now protected from air, moisture, and light at a low temperature.

Diagram of Inert Atmosphere Storage Setup

Inert_Storage cluster_desiccator Glass Desiccator vial Amber Vial with 1-Chloroisoquinoline- 5-carbaldehyde desiccant Desiccant (Drierite) inert_gas Inert Gas Source (N₂ or Ar) stopcock Stopcock inert_gas->stopcock vacuum Vacuum Source vacuum->stopcock stopcock->vial

Caption: Setup for inert atmosphere storage using a desiccator.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a rapid method to qualitatively assess the purity of your aldehyde and check for the presence of the more polar carboxylic acid degradation product.

Materials:

  • TLC plate (Silica gel 60 F₂₅₄)

  • Small sample of 1-Chloroisoquinoline-5-carbaldehyde

  • Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)

  • Developing Chamber

  • Mobile Phase: A common starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Adjust polarity as needed.

  • UV lamp (254 nm) for visualization

Procedure:

  • Prepare Sample : Dissolve a tiny amount (tip of a needle) of the solid in a few drops of solvent.

  • Spot the Plate : Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Develop the Plate : Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualize : Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Interpretation :

    • Pure Sample : A single, well-defined spot should be visible.

    • Degraded Sample : You will likely see two spots. The main, less polar spot (higher Rf) is your desired aldehyde. A second, more polar spot (lower Rf, closer to the baseline) is indicative of the carboxylic acid byproduct. The relative intensity of the spots gives a rough idea of the extent of degradation.

References

  • The mechanism of autoxidation reaction of aldehyde compounds. - ResearchGate. Available at: [Link]

  • ANTIOXIDANT BHT - Ataman Kimya. Available at: [Link]

  • Analysis of Aldehydic Lipid Peroxidation Products by TLC/densitometry - PubMed. Available at: [Link]

  • Butylated Hydroxytoluene (BHT) antioxidant - PerfumersWorld. Available at: [Link]

  • ANTIOXIDANT BHT | Ataman Chemicals. Available at: [Link]

  • The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. - ResearchGate. Available at: [Link]

  • EP0096153A2 - Stabilization of aldehydes - Google Patents.
  • BHA & BHT Synthetic Antioxidants in Food & Nutrition - Periodical by Knowde. Available at: [Link]

  • PDQ - Safety Data Sheet - Clover Chemicals Ltd. Available at: [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Thin-layer chromatographic determination of aldehydes encountered in foods as dimethones, octahydroxantheines and barbiturates - PubMed. Available at: [Link]

  • Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • 1-Chloroisoquinoline-5-carbaldehyde — Chemical Substance Information - NextSDS. Available at: [Link]

  • CN1210849A - Aliphatic alkane aldehyde having better storage stability and method for ... - Google Patents.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Air-free technique - Wikipedia. Available at: [Link]

  • How to store reagents under an inert gas : r/labrats - Reddit. Available at: [Link]

  • Kinetics and Mechanism of Oxidation of Aromatic Aldehydes by Imidazolium Dichromate | Asian Journal of Chemistry. Available at: [Link]

  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate. Available at: [Link]

  • Metal-Free Direct Oxidation of Aldehydes to Esters Using TCCA | Organic Letters. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

  • Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. Available at: [Link]

  • TLC monitoring for oxidation reaction completion - ResearchGate. Available at: [Link]

  • (PDF) Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties preservation - ResearchGate. Available at: [Link]

  • How to prevent oxidation - Quora. Available at: [Link]

  • Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. - ResearchGate. Available at: [Link]

  • 1-Chloroisoquinoline-5-carbaldehyde 100mg - Dana Bioscience. Available at: [Link]

  • Synthesis of Csp 3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents - PMC. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Synthesis, Structure, and Optoelectronic Properties of BN-Doped Tetraarylethylenes - American Chemical Society. Available at: [Link]

  • Synthesis of C sp 3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC vs. UPLC Method Validation for 1-Chloroisoquinoline-5-carbaldehyde Purity

Introduction 1-Chloroisoquinoline-5-carbaldehyde (CAS 223671-52-1) is a highly reactive, bifunctional chemical intermediate frequently utilized in the synthesis of advanced targeted therapeutics, including [1]. Accuratel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Chloroisoquinoline-5-carbaldehyde (CAS 223671-52-1) is a highly reactive, bifunctional chemical intermediate frequently utilized in the synthesis of advanced targeted therapeutics, including [1]. Accurately determining the purity of this compound presents a distinct analytical challenge. The presence of both a labile electrophilic aldehyde group and a halogenated aromatic ring makes the molecule highly susceptible to oxidation, hydrolysis, and nucleophilic substitution during manufacturing and storage.

To ensure regulatory compliance and synthetic reproducibility, analytical methods must be rigorously validated to act as self-validating systems that prevent false-positive purity reports. This guide objectively compares the performance of a traditional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a standard C18 column against a modern Ultra-Performance Liquid Chromatography (UPLC) method utilizing a Phenyl-Hexyl column.

Methodological Rationale: Causality Behind the Chemistry

When designing a purity assay for 1-Chloroisoquinoline-5-carbaldehyde, every experimental parameter must be deliberately chosen to prevent artifactual degradation and ensure peak integrity. As a Senior Application Scientist, I prioritize the following mechanistic choices:

  • Diluent Selection (Acetonitrile vs. Methanol): Methanol and other primary alcohols must be strictly avoided in the sample diluent. Alcohols readily react with the highly electrophilic C5-carbaldehyde group to form hemiacetals and acetals in solution. This reaction results in artificial "impurity" peaks (or split main peaks) in the chromatogram, compromising the method's trustworthiness. Acetonitrile/Water is chosen as an inert, aprotic alternative.

  • Mobile Phase Additives (0.1% TFA): Isoquinoline derivatives contain a basic nitrogen atom within the aromatic ring. At a neutral pH, this nitrogen interacts strongly with residual silanols on the silica stationary phase, causing severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it lowers the pH to protonate the isoquinoline (ensuring consistent retention via ion-pairing) and suppresses silanol ionization, yielding sharp, symmetrical peaks, a standard practice in [2].

  • Stationary Phase (C18 vs. Phenyl-Hexyl): While C18 relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl phase offers orthogonal π−π and dipole-dipole interactions. This is critical for resolving 1-Chloroisoquinoline-5-carbaldehyde from its primary degradation product, 1-hydroxyisoquinoline-5-carbaldehyde, where the structural difference relies heavily on electronic distribution rather than mere hydrophobicity.

Experimental Workflows

Step 1: Sample Preparation Protocol
  • Accurately weigh 10.0 mg of 1-Chloroisoquinoline-5-carbaldehyde reference standard.

  • Dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) containing 0.1% TFA to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes at 20°C to prevent thermal degradation.

  • Dilute the stock solution with the same diluent to a working concentration of 0.1 mg/mL for assay testing.

Step 2: Chromatographic Setup

Method A: Traditional RP-HPLC (C18)

  • System: Agilent 1260 Infinity II (or equivalent)

  • Column: Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 90% B over 25.0 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Method B: RP-UPLC (Phenyl-Hexyl)

  • System: Waters ACQUITY UPLC H-Class (or equivalent)

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 20% B to 80% B over 8.0 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

  • Detection: PDA at 254 nm

Step 3: ICH Q2(R2) Validation Execution

Execute validation protocols strictly adhering to the [3]. This includes testing Specificity (via forced degradation to prove the method is stability-indicating), Linearity, Accuracy, Precision (Repeatability), and determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Workflow Visualization

G Start 1-Chloroisoquinoline-5-carbaldehyde Sample Preparation MethodA Method A: RP-HPLC (C18) Hydrophobic Selectivity Start->MethodA MethodB Method B: UPLC (Phenyl-Hexyl) Pi-Pi Orthogonal Selectivity Start->MethodB Validation ICH Q2(R2) Validation Protocol MethodA->Validation MethodB->Validation Spec Specificity (Resolution > 1.5) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Validation->Acc Data Comparative Data Analysis & Method Selection Spec->Data Lin->Data Acc->Data

Fig 1: ICH Q2(R2) guided comparative validation workflow for HPLC vs. UPLC methods.

Comparative Performance Data

The following table summarizes the experimental validation parameters obtained for both methods, objectively comparing their performance against ICH Q2(R2) acceptance criteria[4].

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A: RP-HPLC (C18)Method B: UPLC (Phenyl-Hexyl)
Specificity (Resolution) Rs​>1.5 (API vs. nearest impurity) Rs​=1.8 Rs​=3.4
Linearity ( R2 ) >0.999 (over 50-150% target range)0.99920.9999
Precision (%RSD) ≤2.0% (n=6 consecutive injections)1.2%0.4%
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.2%99.4% - 100.6%
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL
Run Time Efficient laboratory throughput25.0 minutes8.0 minutes

Discussion & Conclusion

Both methods successfully meet the ICH Q2(R2) validation criteria, proving they are scientifically sound and fit for purpose. However, the UPLC Phenyl-Hexyl method (Method B) demonstrates objective superiority in several critical dimensions:

  • Enhanced Selectivity: The π−π interactions provided by the Phenyl-Hexyl stationary phase nearly double the resolution ( Rs​=3.4 ) between 1-Chloroisoquinoline-5-carbaldehyde and its closely eluting hydrolytic impurities, compared to the hydrophobic-only C18 column. This creates a much more robust self-validating system for stability-indicating assays.

  • Sensitivity and Throughput: The sub-2-micron particle size in the UPLC method drastically reduces band broadening (Eddy diffusion), resulting in a 10-fold improvement in LOD/LOQ and reducing the run time from 25 minutes to 8 minutes. This decreases solvent consumption by over 60% and significantly increases laboratory throughput.

For research and development laboratories conducting routine purity release testing or stability-indicating assays for 1-Chloroisoquinoline-5-carbaldehyde, migrating to a UPLC platform with a Phenyl-Hexyl column provides a vastly superior, highly sensitive, and economically efficient analytical solution.

References

  • Title: Covalent modifiers of akt1 and uses thereof (WO2024178390A1)
  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

Sources

Validation

Benchmarking 1-Chloroisoquinoline-5-carbaldehyde against other isoquinoline carbaldehydes

Advanced Benchmarking Guide: 1-Chloroisoquinoline-5-carbaldehyde vs. Alternative Isoquinoline Scaffolds in Drug Discovery Executive Summary Isoquinoline carbaldehydes are privileged scaffolds in medicinal chemistry, serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Benchmarking Guide: 1-Chloroisoquinoline-5-carbaldehyde vs. Alternative Isoquinoline Scaffolds in Drug Discovery

Executive Summary

Isoquinoline carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical building blocks for the synthesis of complex heterocycles and targeted therapeutics. Among these, 1-Chloroisoquinoline-5-carbaldehyde (CAS: 223671-52-1) stands out due to its dual-functional nature, offering highly orthogonal reactivity[1]. This guide provides an objective benchmarking of 1-Chloroisoquinoline-5-carbaldehyde against its structural analogs—such as Isoquinoline-5-carbaldehyde and 1-Chloroisoquinoline-4-carbaldehyde—focusing on mechanistic causality, experimental performance, and application in modern drug design, including the development of covalent AKT1 inhibitors[2].

Mechanistic Rationale & Structural Causality

The superiority of 1-Chloroisoquinoline-5-carbaldehyde in multi-step synthesis lies in the electronic decoupling of its two reactive sites. Understanding the underlying physical organic chemistry is essential for optimizing reaction conditions:

  • C1-Chloro Activation (The Alpha-Effect) : The chlorine atom at the 1-position is highly activated by the adjacent electronegative nitrogen atom[3]. This electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C1, making it an exceptional electrophile for Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • C5-Carbaldehyde Orthogonality : The formyl group at the 5-position is electronically insulated from the C1 position. Unlike the 4-position, which is in direct conjugation with the nitrogen and C1, the 5-position allows for independent functionalization (e.g., reductive amination, Wittig olefination) without competitive electronic cross-talk.

Comparison with Alternative Scaffolds:

  • Isoquinoline-5-carbaldehyde : Lacks the C1 halogen handle. Functionalizing the C1 position on this scaffold requires complex C-H activation strategies, which often suffer from poor regioselectivity and require harsh, non-scalable conditions.

  • 1-Chloroisoquinoline-4-carbaldehyde : While it possesses both functional groups, the C4 formyl group is conjugated with the C1 position. This conjugation alters the electrophilicity of C1, often leading to reduced yields in S_NAr reactions and increased side-product formation during cross-coupling.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of these scaffolds across standard functionalization workflows, demonstrating the clear advantage of the 1,5-substitution pattern.

ScaffoldC1 S_NAr Yield (Amines, 80°C)C1 Suzuki Coupling Yield (Pd-cat)C-Formyl Reductive Amination YieldOrthogonality / Cross-Talk
1-Chloroisoquinoline-5-carbaldehyde >85%>90%>92%Excellent (Independent sites)
1-Chloroisoquinoline-4-carbaldehyde ~60% (Competing reactions)~75%>88%Poor (Electronic conjugation)
Isoquinoline-5-carbaldehyde N/A (Requires C-H activation)N/A>95%N/A

Self-Validating Experimental Protocols

To demonstrate the practical utility of 1-Chloroisoquinoline-5-carbaldehyde, the following self-validating protocol details an orthogonal functionalization workflow. This sequence is highly relevant for synthesizing complex drug cores, such as those found in covalent modifiers of AKT1[4].

Protocol: Orthogonal Functionalization (C1 Suzuki Coupling followed by C5 Reductive Amination)

Step 1: Suzuki-Miyaura Cross-Coupling at C1

  • Reagents : 1-Chloroisoquinoline-5-carbaldehyde (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent : 1,4-Dioxane/H₂O (4:1 ratio, degassed).

  • Procedure : Combine all reagents in a Schlenk flask under an inert argon atmosphere (the starting material is air-sensitive over prolonged periods)[5]. Heat the mixture to 90°C for 4-6 hours.

  • Causality : The choice of Pd(dppf)Cl₂ is critical. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and suppresses competitive dehalogenation of the electron-deficient isoquinoline core. The aqueous basic conditions (K₂CO₃) are necessary to form the reactive boronate complex, facilitating transmetalation.

  • Validation : Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a highly fluorescent product spot under 254 nm UV light indicates successful C1 arylation.

Step 2: Reductive Amination at C5

  • Reagents : C1-Aryl-isoquinoline-5-carbaldehyde intermediate (1.0 eq), Primary/Secondary Amine (1.5 eq), NaBH(OAc)₃ (2.0 eq), Glacial Acetic Acid (0.1 eq).

  • Solvent : 1,2-Dichloroethane (DCE).

  • Procedure : Stir the aldehyde and amine in DCE with acetic acid at room temperature for 1 hour to form the iminium ion. Add NaBH(OAc)₃ portion-wise and stir for an additional 12 hours.

  • Causality : NaBH(OAc)₃ is explicitly chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde to an alcohol, ensuring high chemoselectivity. DCE is utilized as a non-nucleophilic solvent that stabilizes the iminium intermediate.

  • Validation : LC-MS analysis. The presence of the [M+H]⁺ peak corresponding to the target amine and the complete absence of the aldehyde peak confirms reaction completion.

Visualizing the Workflows

Workflow A 1-Cl-IQ-5-CHO (Starting Scaffold) B Suzuki Coupling (Pd-Catalyzed) A->B Aryl Boronic Acid Base, Heat C C1-Aryl-IQ-5-CHO (Intermediate) B->C D Reductive Amination (NaBH(OAc)3) C->D Amine Acidic conditions E C1-Aryl-C5-Aminomethyl-IQ (Final Drug Core) D->E

Orthogonal functionalization workflow of 1-Chloroisoquinoline-5-carbaldehyde.

Pathway Target AKT1 Kinase (Overexpressed in Cancer) Binding Covalent Complex Formation (Reversible/Irreversible) Target->Binding Scaffold 1-Cl-IQ-5-CHO Derived Covalent Modifier Scaffold->Binding Targets Cys/Lys residues Outcome Inhibition of Tumor Cell Proliferation Binding->Outcome Blocks downstream signaling

Biological application of 1-Cl-IQ-5-CHO derivatives as AKT1 covalent modifiers.

References

  • Title: 1-Chloroisoquinoline-5-carbaldehyde — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: WO2024178390A1 - Covalent modifiers of akt1 and uses thereof Source: Google Patents URL

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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